2-(Prop-2-ene-1-sulfinyl)-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Allylsulfinyl)benzofuran is a compound that belongs to the benzofuran family, which is characterized by a benzene ring fused to a furan ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Benzofuran derivatives are known for their diverse biological activities, making them valuable in drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the cyclization of o-hydroxybenzophenone derivatives under acidic conditions to form the benzofuran ring . The allylsulfinyl group can then be introduced through a sulfoxidation reaction using allyl sulfide and an oxidizing agent such as m-chloroperbenzoic acid .
Industrial Production Methods: Industrial production of 2-(Allylsulfinyl)benzofuran may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Allylsulfinyl)benzofuran can undergo various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to sulfone using strong oxidizing agents like hydrogen peroxide.
Reduction: The sulfoxide group can be reduced to sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of new materials and polymers.
Wirkmechanismus
The mechanism of action of 2-(Allylsulfinyl)benzofuran involves its interaction with various molecular targets. The sulfoxide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity . The benzofuran core can interact with enzymes and receptors, modulating their function . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Benzofuran: The parent compound, which lacks the allylsulfinyl group.
2-(Methylsulfinyl)benzofuran: Similar structure but with a methyl group instead of an allyl group.
2-(Allylsulfonyl)benzofuran: Contains a sulfone group instead of a sulfoxide group.
Uniqueness: 2-(Allylsulfinyl)benzofuran is unique due to the presence of the allylsulfinyl group, which imparts distinct chemical and biological properties. This group can undergo various chemical transformations, making the compound versatile for synthetic applications . Additionally, the allylsulfinyl group can enhance the compound’s biological activity, making it a valuable target for drug discovery .
Eigenschaften
CAS-Nummer |
112634-39-6 |
---|---|
Molekularformel |
C11H10O2S |
Molekulargewicht |
206.26 g/mol |
IUPAC-Name |
2-prop-2-enylsulfinyl-1-benzofuran |
InChI |
InChI=1S/C11H10O2S/c1-2-7-14(12)11-8-9-5-3-4-6-10(9)13-11/h2-6,8H,1,7H2 |
InChI-Schlüssel |
KEDIOIQSBGXMGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCS(=O)C1=CC2=CC=CC=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.